molecular formula C11H10OS B101703 2-Acetyl-3-methylbenzo[b]thiophene CAS No. 18781-31-2

2-Acetyl-3-methylbenzo[b]thiophene

Cat. No. B101703
CAS RN: 18781-31-2
M. Wt: 190.26 g/mol
InChI Key: HBTQKSGOEOVCBN-UHFFFAOYSA-N
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Description

2-Acetyl-3-methylbenzo[b]thiophene is a chemical compound with the molecular formula C11H10OS and a molecular weight of 190.26 . The SMILES string for this compound is CC(=O)c1sc2ccccc2c1C .


Molecular Structure Analysis

The InChI for 2-Acetyl-3-methylbenzo[b]thiophene is 1S/C11H10OS/c1-7-9-5-3-4-6-10(9)13-11(7)8(2)12/h3-6H,1-2H3 . The structure can be viewed using Java or Javascript .

Scientific Research Applications

Organic Synthesis

“2-Acetyl-3-methylbenzo[b]thiophene” is an important raw material and intermediate used in organic synthesis . It is used to create a variety of complex organic molecules for different applications.

Pharmaceuticals

This compound plays a significant role in the pharmaceutical industry . Thiophene-based analogs, including “2-Acetyl-3-methylbenzo[b]thiophene”, are being studied by a growing number of scientists as potential biologically active compounds . They are used to improve advanced compounds with a variety of biological effects .

Agrochemicals

“2-Acetyl-3-methylbenzo[b]thiophene” is also used in the production of agrochemicals . These chemicals are used in agriculture to enhance crop yield and protect crops from pests.

Dyestuffs

This compound is used in the production of dyestuffs . These are substances that impart color to a material. The dye is generally applied in an aqueous solution, and may require a mordant to improve the fastness of the dye on the fiber.

Corrosion Inhibitors

Thiophene derivatives, including “2-Acetyl-3-methylbenzo[b]thiophene”, are utilized in industrial chemistry as corrosion inhibitors . They help prevent the corrosion of metal surfaces, thereby extending the life of the metal objects and structures.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . These semiconductors are used in various electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

properties

IUPAC Name

1-(3-methyl-1-benzothiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10OS/c1-7-9-5-3-4-6-10(9)13-11(7)8(2)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTQKSGOEOVCBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=CC=CC=C12)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetyl-3-methylbenzo[b]thiophene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research paper mentions synthesizing derivatives of 2-Acetyl-3-methylbenzo[b]thiophene with variations in the phenylpiperazine moiety. How do these structural changes influence the compound's interaction with 5-HT1A receptors and the serotonin transporter?

A1: The study by [] investigates the structure-activity relationship (SAR) of 2-Acetyl-3-methylbenzo[b]thiophene derivatives focusing on their dual action on 5-HT1A receptors and the serotonin transporter. While the core structure provides a scaffold, the researchers explored the impact of modifying the phenylpiperazine moiety, specifically at the 2-position with either a methoxy or hydroxy group. They discovered that the presence of a methoxy group in compound 1-(3,5-dimethylbenzo[b]thiophen-2-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol (II.2.a) resulted in a higher affinity for both the 5-HT1A receptor (Ki = 85 nM) and the serotonin transporter (Ki = 120 nM) compared to its hydroxy-substituted counterpart. This suggests that the methoxy group, possibly due to its electron-donating nature and steric properties, enhances the binding interaction with both targets. This valuable insight highlights the importance of subtle structural modifications in optimizing drug candidates for desired pharmacological activities.

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